5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde
Description
Properties
IUPAC Name |
5-propan-2-yl-1,3,4-thiadiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4(2)6-8-7-5(3-9)10-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOPFEQVULERIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of thiosemicarbazide with an appropriate aldehyde under acidic conditions to form the thiadiazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: 5-(Propan-2-YL)-1,3,4-thiadiazole-2-carboxylic acid.
Reduction: 5-(Propan-2-YL)-1,3,4-thiadiazole-2-methanol.
Substitution: Various substituted thiadiazole derivatives depending on the substituent introduced.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of thiadiazole derivatives, including 5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde. Thiadiazoles are known for their ability to inhibit the growth of various cancer cell lines through different mechanisms.
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives:
| Compound | Cell Line | IC50 Value (μg/mL) | Mechanism |
|---|---|---|---|
| Compound 22 | MCF-7 | 0.28 | Tubulin binding |
| Compound 20b | HepG-2 | 4.37 | Apoptosis induction |
| Compound 23 | A549 | 0.52 | Cell cycle arrest |
These findings illustrate the potential of this compound as a lead compound for developing new anticancer therapies.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate hydrazones with carbon disulfide or other thiadiazole precursors. The versatility in its synthesis allows for the development of various derivatives that can be tailored for specific biological activities.
Synthetic Routes
Common synthetic methods include:
- Heterocyclization Reactions : Utilizing hydrazine-carbodithioate derivatives to form the thiadiazole ring .
- Functional Group Modifications : Altering substituents on the thiadiazole ring to enhance biological activity or solubility.
Other Applications
Beyond anticancer properties, thiadiazoles have shown promise in other fields:
- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
- Agricultural Applications : Thiadiazoles are being explored as potential agrochemicals due to their ability to inhibit plant pathogens.
Mechanism of Action
The mechanism of action of 5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiadiazole ring may also interact with metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Thiadiazole Derivatives
Structural and Functional Group Variations
The biological and physicochemical properties of thiadiazole derivatives are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis:
Table 1: Substituent Effects on Thiadiazole Derivatives
Key Observations
Aryl Groups (e.g., 4-Methylphenyl): Increase π-π stacking interactions, enhancing binding to aromatic residues in biological targets . 3-Phenylpropyl (): The extended alkyl chain may further elevate lipophilicity, impacting pharmacokinetics.
Position 2 Substituents :
- Carbaldehyde : Introduces electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in enzymes. This contrasts with thiol (-SH) or amine (-NH2) groups, which participate in hydrogen bonding or redox reactions .
- Amine (-NH2) : Found in fungicidal derivatives (), this group may facilitate hydrogen bonding to microbial targets.
Biological Activity Trends :
- Thiol-containing derivatives (e.g., ) show anticonvulsant and anticancer activity, likely due to redox modulation or metal chelation.
- Aryl-substituted thiadiazoles (e.g., ) exhibit insecticidal/fungicidal effects, possibly through inhibition of mitochondrial electron transport.
- Fused triazolo-thiadiazoles () demonstrate antimicrobial activity, attributed to increased structural rigidity and target selectivity.
Physicochemical Properties
- Solubility : The isopropyl group in the target compound may enhance organic solubility compared to polar aryl derivatives.
- Reactivity : The carbaldehyde group offers unique reactivity for forming hydrazones or thiosemicarbazones, which are pharmacologically relevant .
Biological Activity
5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a thiadiazole ring substituted with an isopropyl group and an aldehyde functional group. This unique structure contributes to its pharmacological potential.
1. Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties. The mechanism of action typically involves disrupting microbial cell membranes or inhibiting essential enzymes.
- Study Findings : A study demonstrated that sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate exhibited significant antimicrobial activity against various pathogens by compromising cell membrane integrity and inhibiting key enzymes related to microbial survival.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.50 | 1.00 |
| Candida albicans | 0.75 | 1.50 |
2. Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively researched, particularly their effects on various cancer cell lines.
- Case Study : In vitro studies indicated that compounds derived from thiadiazoles showed significant cytotoxicity against human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). The IC50 values ranged from 0.13 to 10 μg/mL, indicating potent antiproliferative activity .
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| HCT116 | 3.29 | Induction of apoptosis |
| MCF-7 | 10.00 | Inhibition of tubulin polymerization |
| A549 | 4.37 | ROS accumulation leading to cell death |
3. Anti-inflammatory Effects
Research has indicated that thiadiazole derivatives can modulate inflammatory pathways.
- Mechanism : The compound inhibits cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB), which are crucial in the inflammatory response.
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions between this compound and its biological targets.
Q & A
Q. How to address low yields in cross-coupling reactions involving the thiadiazole core?
- Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with microwave-assisted heating to enhance reaction rates. Protect the aldehyde group as an acetal during coupling to prevent side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
